Carvedilol-d3

LC-MS/MS Internal Standard Mass Spectrometry

Carvedilol-d3 is a purpose-built internal standard that eliminates analytical variability in LC-MS/MS quantification of carvedilol and its metabolites. Its non-exchangeable methoxy deuteration maintains isotopic integrity, while the D3 substitution minimizes chromatographic separation and lot-specific matrix suppression—a documented failure mode of other deuterated analogs. Supplied at ≥98% purity with a Certificate of Analysis and optional USP/EP traceability, this standard is ANDA-ready without additional qualification overhead.

Molecular Formula C24H26N2O4
Molecular Weight 409.5 g/mol
CAS No. 1020719-25-8
Cat. No. B017004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvedilol-d3
CAS1020719-25-8
Synonyms1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxy-d3-phenoxy)ethyl]amino]-2-propanol;  Artist-d3;  BM 14190-d3;  Cadilan-d3;  Carca-d3;  Cardivas-d3;  Carloc-d3;  Carvas-d3;  Carvedilol-d3;  Carvediol-d3;  Coreg-d3;  DQ 2466-d3;  Dilatrend-d3;  Dimitone-d3;  Eucardic-d3;  K
Molecular FormulaC24H26N2O4
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i1D3
InChIKeyOGHNVEJMJSYVRP-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carvedilol-d3 (CAS 1020719-25-8): A Position-Specific Tri-Deuterated Internal Standard for LC-MS/MS Bioanalysis of Carvedilol


Carvedilol-d3 (CAS 1020719-25-8) is a stable isotope-labeled analog of carvedilol, a non-selective β/α-1 adrenergic receptor blocker, in which three hydrogen atoms are specifically replaced with deuterium at the methoxy position . With a molecular formula of C24H23D3N2O4 and a molecular weight of 409.49 g/mol, Carvedilol-d3 is supplied at ≥98% purity . Unlike the parent compound, Carvedilol-d3 is not intended as a therapeutic agent but is purpose-built as an internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its primary utility lies in compensating for analytical variability during the quantification of carvedilol and its metabolites in complex biological matrices including human plasma and urine [1].

Why Carvedilol-d3 Cannot Be Substituted with Non-Deuterated Carvedilol or Alternative Isotopologues in Regulated Bioanalysis


Generic substitution of a stable isotope-labeled internal standard in a validated LC-MS/MS assay is analytically unsound due to fundamental differences in chromatographic behavior and ionization efficiency [1]. Non-deuterated carvedilol, when used as an internal standard, fails to compensate for matrix effects or extraction variability because it is chemically indistinguishable from the target analyte, rendering peak area ratios meaningless. Among deuterated alternatives, the deuterium isotope effect can cause differential retention times between the analyte and the internal standard, which has been demonstrated to produce lot-specific matrix suppression in human plasma that alters the analyte-to-internal standard peak area ratio and compromises method accuracy [2]. The position and number of deuterium substitutions directly influence the magnitude of this chromatographic separation and, consequently, the robustness of ion suppression compensation [3].

Quantitative Differentiation Evidence for Carvedilol-d3 Versus Comparator Internal Standards


Tri-Deuterated Methoxy-Labeling Yields a +3 Da Mass Shift for Unambiguous MS/MS Detection

Carvedilol-d3 incorporates three deuterium atoms specifically at the methoxy position, producing a +3 Da mass shift (m/z 410.2 for the [M+H]+ ion) relative to unlabeled carvedilol (m/z 407.2) . This +3 Da separation is analytically advantageous compared to +5 Da labeling strategies because it provides sufficient mass separation to avoid isotopic overlap with naturally occurring 13C isotopes of the analyte while minimizing the risk of deuterium-induced chromatographic retention time shifts that become more pronounced with higher deuterium content . In contrast, Carvedilol-d5 exhibits a +5 Da mass shift, which has been associated with a deuterium isotope effect that can cause partial chromatographic resolution from the unlabeled analyte in reversed-phase LC, potentially exposing the internal standard to different regions of matrix-induced ion suppression [1].

LC-MS/MS Internal Standard Mass Spectrometry

Position-Specific Methoxy Deuteration Avoids Proton-Deuterium Exchange in Protic Solvents

Carvedilol-d3 features deuteration exclusively at the methoxy group, a non-exchangeable position, which prevents proton-deuterium back-exchange during sample preparation in protic solvents such as aqueous buffers, plasma, or urine . This contrasts with alternative labeling strategies that place deuterium on hydroxyl or amine moieties, which are susceptible to exchange with ambient protons under acidic, basic, or aqueous conditions, leading to isotopic dilution and loss of the mass shift that defines the internal standard's analytical utility. Carvedilol-d3's methoxy deuteration ensures that the +3 Da mass differential remains stable throughout all stages of sample handling, extraction, and chromatographic separation . Carvedilol-d5, with deuteration on the propanolamine side chain, contains exchangeable deuterium positions that may be compromised under certain pH conditions [1].

Sample Preparation Deuterium Exchange Method Validation

Deuterium Isotope Effect in Carvedilol Internal Standards Can Produce Lot-Dependent Matrix Suppression Differentials

A definitive matrix effect study using a deuterium-labeled carvedilol internal standard demonstrated that the deuterium isotope effect causes a slight but significant difference in reversed-phase LC retention time between the analyte and the deuterated internal standard [1]. This chromatographic separation, on the order of seconds, exposed the analyte and internal standard to different regions of the eluting matrix, resulting in differential ion suppression. In two specific lots of commercially supplied human plasma, this effect was severe enough to alter the analyte-to-internal standard peak area ratio and compromise method accuracy [2]. The magnitude of this retention time shift correlates with the number of deuterium atoms incorporated; therefore, the tri-deuterated Carvedilol-d3 produces a smaller chromatographic shift than the penta-deuterated Carvedilol-d5, reducing the risk of encountering matrix suppression zones that differ between the analyte and internal standard [3].

Matrix Effect Ion Suppression Isotope Effect

Regulatory-Grade Documentation with USP/EP Traceability for ANDA Submissions

Carvedilol-d3 is supplied with comprehensive characterization data compliant with regulatory guidelines and includes a detailed Certificate of Analysis . The product is specifically qualified for analytical method development, method validation, quality control applications for Abbreviated New Drug Applications, and commercial production of carvedilol [1]. Further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility, which is a documented requirement for reference standards used in regulated pharmaceutical analysis [2]. In contrast, alternative deuterated carvedilol standards such as Carvedilol-d5 are typically supplied as general research-grade internal standards without explicit documentation of pharmacopeial traceability or ANDA-specific qualification [3].

Reference Standard Regulatory Compliance ANDA

Purity Specification of ≥98% Enables Direct Calibration Without Impurity Correction

Carvedilol-d3 is supplied with a purity specification of ≥98% as determined by HPLC . This high purity level is essential for direct use in calibration curve preparation without requiring impurity correction factors, which would introduce additional uncertainty into quantitative measurements. In regulated bioanalysis, internal standard purity directly impacts the accuracy of back-calculated concentrations across the calibration range . A ≥98% purity specification meets or exceeds the typical acceptance criteria for internal standards used in validated bioanalytical methods, whereas lower-purity alternatives would necessitate impurity profiling and correction that complicates method validation documentation .

Purity Calibration Quality Control

Optimal Application Scenarios for Carvedilol-d3 Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies Requiring FDA/EMA Compliance

Carvedilol-d3 is the preferred internal standard for LC-MS/MS methods intended for regulatory submission due to its ≥98% purity specification, which eliminates impurity correction requirements in calibration , and its non-exchangeable methoxy deuteration, which maintains isotopic integrity throughout sample preparation . The reduced deuterium count (D3 vs D5) minimizes the deuterium isotope effect, reducing the risk of lot-specific matrix suppression that can compromise method accuracy and trigger costly batch failures during clinical sample analysis [1]. Furthermore, its documented USP/EP traceability supports ANDA submissions and commercial QC applications without additional qualification overhead .

Quantification of Carvedilol in Complex Biological Matrices with High Endogenous Interference

For plasma and urine samples containing high concentrations of phospholipids or other matrix components that cause ion suppression, Carvedilol-d3 offers a +3 Da mass shift sufficient to resolve from the analyte's natural 13C isotope envelope while minimizing deuterium-induced chromatographic separation . This reduces the likelihood of differential ion suppression between the analyte and internal standard, a phenomenon demonstrated to occur with deuterated carvedilol internal standards in human plasma where even slight retention time differences can alter peak area ratios .

Pharmaceutical Quality Control and Commercial Production of Carvedilol Drug Products

Carvedilol-d3 is specifically qualified for analytical method development, method validation, and quality control applications during commercial production of carvedilol . Its availability with a Certificate of Analysis and optional USP/EP traceability makes it directly applicable for ANDA submissions and routine QC release testing . This contrasts with research-grade deuterated standards that lack the regulatory documentation package required for commercial pharmaceutical QC environments [1].

Multi-Analyte LC-MS/MS Panels Requiring Simultaneous Quantification of Carvedilol and Metabolites

In methods requiring simultaneous quantification of carvedilol alongside metabolites such as 4-hydroxyphenyl carvedilol and O-desmethyl carvedilol, Carvedilol-d3's methoxy-specific deuteration ensures that its mass shift does not interfere with MRM transitions selected for metabolite detection . The +3 Da shift is sufficiently distinct to avoid cross-talk while maintaining chromatographic co-elution with the parent analyte, which is essential for accurate internal standard-based normalization across the entire analytical run .

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